Benzenamine, 4-[(trifluoromethyl)sulfinyl]-
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Overview
Description
Benzenamine, 4-[(trifluoromethyl)sulfinyl]- is a chemical compound with the molecular formula C7H6F3NOS. It is known for its unique structural features, which include a trifluoromethyl group and a sulfinyl group attached to a benzenamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(trifluoromethyl)sulfinyl]- typically involves the introduction of the trifluoromethyl and sulfinyl groups onto a benzenamine molecule. One common method includes the reaction of 4-nitrobenzenamine with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[(trifluoromethyl)sulfinyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4-[(trifluoromethyl)sulfinyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(trifluoromethyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The sulfinyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-(trifluoromethyl)-: Similar structure but lacks the sulfinyl group.
Benzenamine, 4-(methylsulfinyl)-: Similar structure but lacks the trifluoromethyl group.
Benzenamine, 4-(trifluoromethylsulfonyl)-: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
Benzenamine, 4-[(trifluoromethyl)sulfinyl]- is unique due to the presence of both trifluoromethyl and sulfinyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4-(trifluoromethylsulfinyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NOS/c8-7(9,10)13(12)6-3-1-5(11)2-4-6/h1-4H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWKPVIFLYKWDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368220 |
Source
|
Record name | Benzenamine, 4-[(trifluoromethyl)sulfinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708-67-8 |
Source
|
Record name | Benzenamine, 4-[(trifluoromethyl)sulfinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((trifluoromethyl)sulfinyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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